Calpain Inhibitor XII
Overview
Description
Calpain Inhibitor XII is a reversible and selective inhibitor of calpain I Calpains are calcium-dependent, non-lysosomal cysteine proteases expressed ubiquitously in mammals and other organisms . These enzymes play essential roles in various cellular processes, including protein degradation, cell signaling, and tissue remodeling.
Mechanism of Action
Mode of Action
Calpain Inhibitor XII is a reversible and selective inhibitor . It binds to the active site of calpain I, inhibiting its activation . This inhibition prevents the activation of apoptotic machinery, a key factor in neurodegeneration .
Biochemical Pathways
Calpain activation is a crucial factor in neurodegenerative diseases, causing the activation of apoptotic machinery . The inhibition of calpain activation by this compound can prevent calpain-mediated apoptosis in degenerating neurons . A “calpain-cathepsin” hypothesis has been proposed, suggesting that after μ-calpain is activated by cerebral ischemia, the lysosomal membranes are destroyed by calpain, releasing cathepsin into the cytosol to degrade cellular components .
Pharmacokinetics
It’s important to note that calpain inhibitors should be cell-permeable to have higher specificity .
Result of Action
The inhibition of calpain activation by this compound can prevent calpain-mediated apoptosis in degenerating neurons . This could potentially manage neurodegenerative diseases . In addition, it has been found that this compound can inhibit SARS-CoV-2 viral replication in cell culture .
Biochemical Analysis
Biochemical Properties
Role in Biochemical Reactions: Calpain Inhibitor XII acts as a potent modulator of calpain activity. By inhibiting calpain activation, it prevents excessive proteolysis and apoptotic cell death in degenerating neurons . The compound specifically targets calpain I (μ-calpain), which is generally neuroprotective. Its binding affinity for calpain II (m-calpain) is lower, but it still contributes to the overall regulation of calpain-mediated processes.
Interactions with Biomolecules: this compound interacts with calpain enzymes, specifically binding to their active sites. It reversibly inhibits Ca2±sensitive calpains, preventing their proteolytic activity . Additionally, it may influence other cellular proteins involved in neurodegenerative pathways.
Cellular Effects
Impact on Cell Function: this compound affects various cell types by modulating calpain activity. It influences cell signaling pathways, gene expression, and cellular metabolism. By preventing calpain-mediated apoptosis, it helps maintain cellular homeostasis .
Molecular Mechanism
Mechanism of Action: At the molecular level, this compound binds to the active site of calpain I, disrupting its proteolytic function. This inhibition prevents excessive protein degradation and promotes cell survival
Temporal Effects in Laboratory Settings
Stability and Long-Term Effects: In laboratory settings, researchers have observed decreased neuronal cell death in ischemic models due to uninterrupted calpain inhibition . Detailed information on stability, degradation, and long-term effects remains an area of ongoing investigation.
Metabolic Pathways
Involvement in Metabolism: this compound may impact metabolic pathways. Understanding its interactions with enzymes or cofactors involved in metabolism will provide valuable insights .
Transport and Distribution
Cellular Localization: The compound’s transport and distribution within cells and tissues are critical. Investigating its interactions with transporters and binding proteins will enhance our understanding .
Subcellular Localization
Targeting Signals and Modifications: this compound’s subcellular localization affects its activity. Post-translational modifications or targeting signals may direct it to specific compartments or organelles .
Preparation Methods
Industrial Production Methods:: Information regarding large-scale industrial production methods for Calpain Inhibitor XII remains limited. Researchers typically synthesize it in the laboratory setting for research purposes.
Chemical Reactions Analysis
Types of Reactions:: Calpain Inhibitor XII likely undergoes various chemical reactions, including oxidation, reduction, and substitution. without explicit data, we can only infer based on its functional groups and reactivity.
Common Reagents and Conditions:: While specific reagents and conditions are not documented for this compound, we can speculate that standard organic synthesis techniques are employed. These may include protecting group manipulations, coupling reactions, and purification steps.
Major Products:: The major products formed during the synthesis of this compound would depend on the specific reactions involved. Without experimental data, we cannot provide precise details.
Scientific Research Applications
Calpain Inhibitor XII has been a valuable tool for studying calpains in diverse processes:
Neutrophil Chemotaxis: Investigating how calpains influence immune cell movement.
Neuronal Signaling: Understanding calpain’s role in neuronal function.
Cardiac Response to Injury: Exploring its impact on heart tissue after damage.
Comparison with Similar Compounds
Unfortunately, direct comparisons with similar compounds are scarce in the available literature. Calpain Inhibitor XII’s uniqueness lies in its selectivity for calpain I.
Similar Compounds:: While no specific analogs are mentioned, other calpain inhibitors (e.g., calpeptin, MDL-28170) exhibit broader protease inhibition profiles .
Properties
IUPAC Name |
benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVWMBFPIAQRHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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